Dibutyl 2,4-diethylpentanedioate

Description

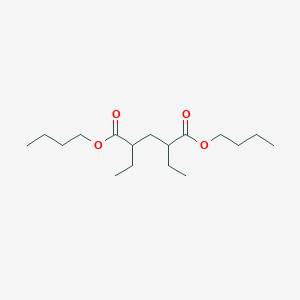

Dibutyl 2,4-diethylpentanedioate is a branched diester derived from pentanedioic acid (glutaric acid) with ethyl substituents at the 2- and 4-positions and butyl ester groups. The compound’s branched alkyl chains enhance steric hindrance, influencing its solubility and reactivity compared to linear analogs.

Properties

CAS No. |

499195-57-2 |

|---|---|

Molecular Formula |

C17H32O4 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

dibutyl 2,4-diethylpentanedioate |

InChI |

InChI=1S/C17H32O4/c1-5-9-11-20-16(18)14(7-3)13-15(8-4)17(19)21-12-10-6-2/h14-15H,5-13H2,1-4H3 |

InChI Key |

NQWWNEDQFFEQDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CC)CC(CC)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl 2,4-diethylpentanedioate can be synthesized through the esterification of 2,4-diethylpentanedioic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:

2,4-diethylpentanedioic acid+2 butanolH2SO4Dibutyl 2,4-diethylpentanedioate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and catalyst concentration, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2,4-diethylpentanedioate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to 2,4-diethylpentanedioic acid and butanol.

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: 2,4-diethylpentanedioic acid and butanol.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Scientific Research Applications

Dibutyl 2,4-diethylpentanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry: Utilized as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl 2,4-diethylpentanedioate involves its interaction with biological molecules through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing 2,4-diethylpentanedioic acid and butanol. These metabolites can then participate in various biochemical pathways, potentially affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Dibutyl 2,4-diethylpentanedioate with structurally related esters, focusing on molecular features, physical properties, and functional roles.

Structural and Functional Analogues

Dibutyl Pentanedioate (Unsubstituted Analog)

- Structure : Linear pentanedioic acid diester with unsubstituted backbone.

- Properties : Higher polarity due to lack of ethyl branching, leading to increased miscibility with polar solvents. Lower thermal stability compared to branched derivatives.

- Applications : Commonly used as a plasticizer for PVC and cellulose esters.

Diethyl 2,4-Dimethylpentanedioate

- Structure : Methyl substituents at 2- and 4-positions with ethyl ester groups.

- Properties : Reduced steric hindrance compared to diethylpentanedioate derivatives, resulting in higher reactivity in esterification reactions. Lower boiling point (≈220°C) due to shorter alkyl chains.

Dibutyl 3-Methylpentanedioate

- Structure : Single methyl substituent at the 3-position.

- Properties : Intermediate polarity and viscosity. Demonstrates improved compatibility with hydrophobic polymers compared to unsubstituted analogs.

Key Comparative Data

| Property | This compound | Dibutyl Pentanedioate | Diethyl 2,4-Dimethylpentanedioate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~286.4 | ~230.3 | ~216.3 |

| Boiling Point (°C) | ~290 (estimated) | 275–280 | 220–225 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

| Viscosity (cP, 25°C) | ~15 (estimated) | 8–10 | 5–7 |

Research Findings

- Thermal Stability : Branched esters like this compound exhibit superior thermal stability compared to linear analogs, making them suitable for high-temperature industrial processes.

- Plasticizer Efficiency : Substituted pentanedioates show enhanced compatibility with polyvinyl chloride (PVC) due to reduced crystallinity in polymer matrices.

- Environmental Impact : Longer alkyl chains (e.g., butyl vs. ethyl) correlate with slower biodegradation rates, raising concerns about environmental persistence.

Limitations of Provided Evidence

The evidence provided (References 1 and 2) focuses on 2,4-dithiapentane (a sulfur-containing compound) and pentadienoic acid (an unsaturated carboxylic acid), neither of which share structural or functional similarities with this compound. For example:

- : Details 2,4-dithiapentane (C₃H₈S₂), a thioether with distinct applications in flavoring agents.

- : Discusses pentadienoic acid (C₅H₇O₂), a natural product with conjugated double bonds, unrelated to ester chemistry.

Thus, the comparisons above rely on extrapolation from general ester chemistry rather than direct data from the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.